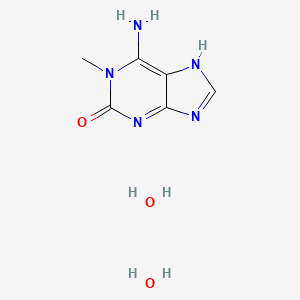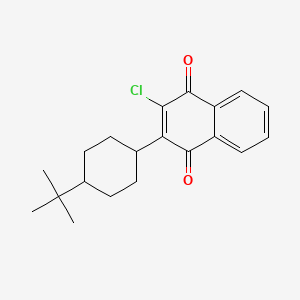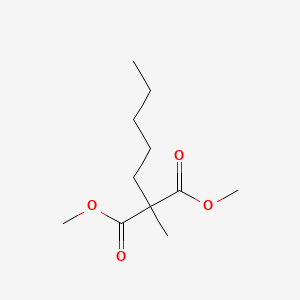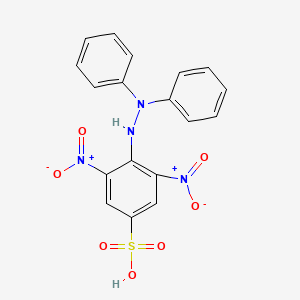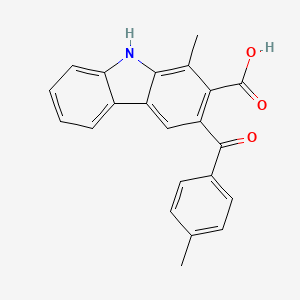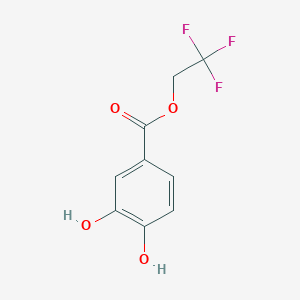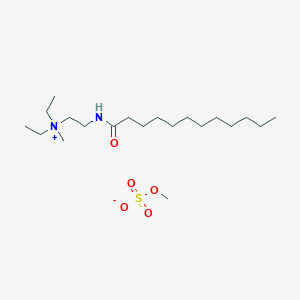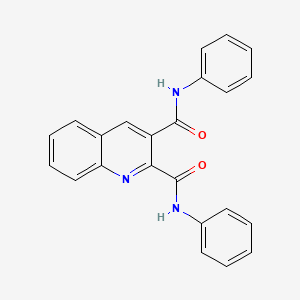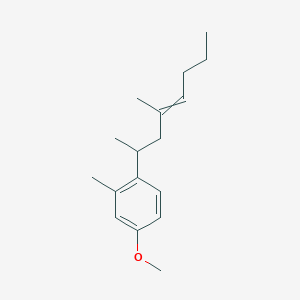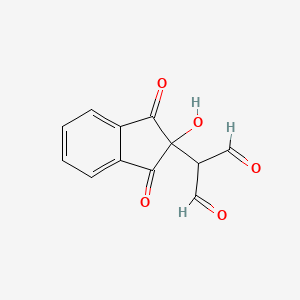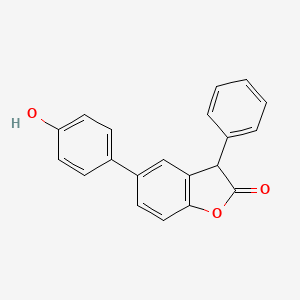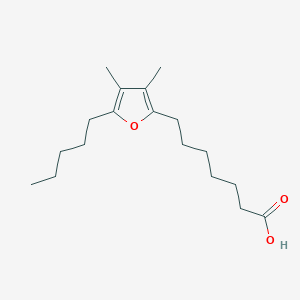
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is a heterocyclic fatty acid, characterized by its unique structure that includes a furan ring substituted with dimethyl and pentyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and pentyl groups.
Chain Extension: The heptanoic acid chain is attached to the substituted furan ring through esterification or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives, including furanones and carboxylic acids.
Reduction Products: Alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Substitution Products: Substituted furans with different functional groups attached to the ring.
Aplicaciones Científicas De Investigación
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and oxidative stress, leading to its observed biological effects.
Comparación Con Compuestos Similares
3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Shares a similar structure but differs in the position of the substituents.
Furan Fatty Acids: A broader class of compounds with a furan ring and varying alkyl chains.
Uniqueness: 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is unique due to its specific substitution pattern and the length of its alkyl chain, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
92745-17-0 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
7-(3,4-dimethyl-5-pentylfuran-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H30O3/c1-4-5-8-11-16-14(2)15(3)17(21-16)12-9-6-7-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) |
Clave InChI |
RFNALLFQILGKLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=C(O1)CCCCCCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


